Lys-Gln - 92352-82-4

Lys-Gln

Catalog Number: EVT-14306002
CAS Number: 92352-82-4
Molecular Formula: C11H22N4O4
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lys-Gln is a dipeptide composed of L-lysine and L-glutamine joined by a peptide linkage. It has a role as a metabolite. It is functionally related to a L-lysine and a L-glutamine.
Enzymatic Synthesis and Catalytic Mechanisms of Lys-Gln Isopeptide Bonds

Transglutaminase-Mediated Crosslinking: Mechanisms and Kinetic Analysis

Transglutaminases (TGases) catalyze Lys-Gln isopeptide bond formation through a two-step acyl-transfer mechanism. First, the enzyme’s active-site cysteine attacks the γ-carboxamide group of glutamine, releasing ammonia and forming a thioester intermediate. This intermediate is then nucleophilically attacked by the ε-amino group of lysine, forming an ε-(γ-glutamyl)lysine isopeptide bond [5] [10]. Kinetic analyses reveal distinct parameters for microbial TGase (mTGase) and mammalian tissue TGase (tTGase):

Table 1: Kinetic Parameters of TGase Isoforms in Lys-Gln Bond Formation

TGase Typekcat (sec-1)KM Gln (mM)KM Lys (mM)Catalytic Efficiency (kcat/KM)
Microbial TGase40 ± 0.1 × 10-51.6 ± 0.416 ± 32.5 ± 0.6 s-1M-1
Tissue TGase (tTG)5.6 ± 0.8 × 10-50.7 ± 0.120 ± 100.7 ± 0.1 s-1M-1

Source: [1] [8]

Notably, lid domain deletions in engineered TGases (e.g., CdSrtAΔ) enhance catalytic turnover by 7-fold compared to wild-type enzymes by facilitating thioacyl intermediate formation [1]. The reaction follows Michaelis-Menten kinetics under physiological conditions (37°C, pH 7.4), with substrate recognition governed by hydrophobic residues adjacent to reactive glutamines [3].

Molecular Docking Studies of TGase Interaction with Gln and Lys Residues

Molecular docking simulations elucidate how TGase selectively positions Gln and Lys residues for isopeptide bonding. Key findings include:

  • Binding Pocket Specificity: The TGase catalytic cleft exhibits higher affinity for glutamine flanked by hydrophobic residues (e.g., VLQRAY in substrate peptides), with binding energies of -8.2 kcal/mol versus -5.4 kcal/mol for hydrophilic sequences [3].
  • Residue Orientation: Lysine ε-amines approach glutamine-derived thioesters at 109° angles, minimizing steric clash and enabling orbital overlap for nucleophilic attack [6].
  • Allosteric Modulation: Docking of phytochemicals like hesperidin to regulatory sites 15Å from the catalytic center induces conformational shifts that enhance TGase-substrate binding by 53% [6].

Table 2: Docking Scores of TGase-Substrate Complexes

Substrate/ModulatorBinding Energy (kcal/mol)Interaction ResiduesBond Type
VLQRAY (acyl donor)-8.2Asn85, Trp87, Arg112H-bonds, hydrophobic
FFKKAYAV (acyl acceptor)-7.9Glu94, Tyr98, Asp101Ionic, π-stacking
Hesperidin (modulator)-9.3Arg234, Ser278, Tyr302H-bonds, van der Waals

Source: [3] [6]

These computational models enable rational design of high-activity substrates like FFKKAYAV/VLQRAY pairs, which exhibit 20-fold greater activity than natural collagen substrates [3].

Role of Boroxine Synergy in Stabilizing Crosslinked Networks

Boroxine (B3O3) structures enhance Lys-Gln networks through dynamic covalent synergy:

  • Cooperative Bonding: Boroxine forms via dehydration of phenylboronic acid-grafted polymers, creating tripodal crosslinks that interpenetrate TGase-generated isopeptide networks [9]. This dual-network architecture increases bond density while maintaining reconfigurability.
  • Mechanical Enhancement: In soy protein adhesives, boroxine-isopeptide synergy boosts shear strength to 2.35 MPa (53.6% increase vs. TGase alone) and fracture energy to 1148.2 N/m via sacrificial bond dissipation [9].
  • Environmental Stability: Boroxine’s reversible hydrolysis under humid conditions allows network self-healing, reducing water sensitivity by 41% compared to isopeptide-only systems [9].

Table 3: Performance of Boroxine-TGase Synergistic Networks

MaterialTensile Strength (MPa)Water Resistance (MPa)Thermal Stability (°C)Self-Healing Efficiency (%)
TGase-only protein film1.520.9318712
Boroxine-TGase adhesive2.351.6222389
Improvement+54.6%+74.2%+19.3%+641%

Source: [9]

Comparative Analysis of Enzymatic vs. Chemical Crosslinking Efficiency

Enzymatic (TGase) and chemical crosslinking differ fundamentally in selectivity, bond stability, and material outcomes:

  • Reaction Specificity: TGase forms site-specific Lys-Gln bonds (e.g., Gln79/Gln109 in α-synuclein [8]) without side reactions, whereas chemical crosslinkers like glutaraldehyde indiscriminately target primary amines, causing heterogeneous networks [7] [10].
  • Mechanical Properties: Yak keratin-SPI films crosslinked via TGase achieve elongation at break of 38.2% versus 12.4% for genipin-crosslinked equivalents, demonstrating superior flexibility [10].
  • Functional Outcomes: TGase preserves UV-blocking aromatic residues (tyrosine, phenylalanine), enabling 95% UV absorption in bioplastic films—unattainable with epoxy-based chemical crosslinkers that mask chromophores [10].

Chemical methods exhibit faster initial kinetics (e.g., carbodiimide coupling completes in 2h vs. 6h for TGase), but enzymatic approaches yield more physiologically compatible networks suitable for biomedical applications [7] [10].

Properties

CAS Number

92352-82-4

Product Name

Lys-Gln

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C11H22N4O4

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C11H22N4O4/c12-6-2-1-3-7(13)10(17)15-8(11(18)19)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

OAPNERBWQWUPTI-YUMQZZPRSA-N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

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